molecular formula C35H26N2O4 B2470843 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide CAS No. 303099-41-4

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide

Cat. No.: B2470843
CAS No.: 303099-41-4
M. Wt: 538.603
InChI Key: BNROZPKOKKNUHB-UHFFFAOYSA-N
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Description

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide is an organic compound characterized by its complex structure, which includes multiple benzoyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives with benzoyl chloride, followed by subsequent amidation reactions. The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process. The final product is purified through recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles such as amines or alcohols replace the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzoyl derivatives.

Scientific Research Applications

2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylbenzamide: Lacks the additional benzoyl groups present in 2-(4-Benzoylbenzamido)-N-(2-benzoyl-p-tolyl)benzamide.

    4-Benzoylbenzamide: Contains only one benzoyl group, making it less complex.

    N-(2-Benzoyl-p-tolyl)benzamide: Similar structure but with fewer benzoyl groups.

Uniqueness

This compound is unique due to its multiple benzoyl and benzamide groups, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N2O4/c1-23-16-21-31(29(22-23)33(39)25-12-6-3-7-13-25)37-35(41)28-14-8-9-15-30(28)36-34(40)27-19-17-26(18-20-27)32(38)24-10-4-2-5-11-24/h2-22H,1H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNROZPKOKKNUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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